2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Applications
The synthesis and evaluation of benzothiazole derivatives have shown promise in combating antimicrobial resistance. A study by Anuse et al. (2019) synthesized derivatives of 2-aminobenzothiazoles and evaluated them for antimicrobial activity. The compounds demonstrated good to moderate activity against bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential of benzothiazole derivatives in designing new antimicrobials to address drug resistance issues (Anuse et al., 2019).
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been explored through various studies. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated them against a panel of human tumor cell lines. Compounds demonstrated considerable activity against some cancer cell lines, highlighting the role of the benzothiazole structure as a pharmacophoric group in anticancer drug design (Yurttaş et al., 2015). Additionally, Hammam et al. (2005) reported the synthesis of fluoro-substituted benzo[b]pyran derivatives with significant anti-lung cancer activity, suggesting the versatility of fluorine-containing compounds in oncological research (Hammam et al., 2005).
Antibacterial and Nematicidal Activity
Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, demonstrating promising antibacterial activities against various bacteria and excellent nematicidal activity. This study illustrates the potential of such compounds in developing new antibacterial agents and pest control strategies (Lu et al., 2020).
properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS2/c1-8-7-21-13(16-8)17-11(20)6-19(2)14-18-12-9(15)4-3-5-10(12)22-14/h3-5,7H,6H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWISPZWGNXQQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.